molecular formula C14H12F3N3O3S B2583152 N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide CAS No. 941899-08-7

N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2583152
CAS No.: 941899-08-7
M. Wt: 359.32
InChI Key: ZDYHPNVRPUXSEC-UHFFFAOYSA-N
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Description

N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group linked to a sulfanyl-2-oxopropyl moiety. The benzamide component is modified with a trifluoromethyl group at the meta position. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetics .

Properties

IUPAC Name

N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c1-8(21)7-24-13-20-19-11(23-13)6-18-12(22)9-3-2-4-10(5-9)14(15,16)17/h2-5H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYHPNVRPUXSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may require strong nucleophiles and elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Key Observations :

  • The 2-oxopropylsulfanyl group in the target compound is unique compared to the amino-thiazole (7c–7f) or thiazol-2-yl (8d–8h) substituents in analogs. This ketone-containing side chain may influence redox properties or hydrogen-bonding interactions .

Physicochemical Properties

  • Melting Points : The target compound is likely a solid, given the high melting points (134–178°C) of structurally related oxadiazoles .
  • Solubility: The trifluoromethyl group may improve solubility in organic solvents compared to polar substituents like amino-thiazole (7c–7f) .

Q & A

Basic: What are the standard synthetic routes for N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide?

The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves reacting a 1,3,4-oxadiazole-2-thiol precursor with a chloromethyl derivative (e.g., 2-oxopropyl chloride) in the presence of a base like K₂CO₃ in DMF at room temperature . Key steps include:

  • Thiol activation : Deprotonation of the oxadiazole-thiol group by K₂CO₃.
  • Alkylation : Substitution of the thiolate with the chloromethyl moiety.
  • Purification : Column chromatography or recrystallization for isolation.
    Variations in alkylating agents (e.g., RCH₂Cl) allow structural diversification .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate intermediate .
  • Temperature control : Room temperature minimizes side reactions (e.g., hydrolysis of the oxadiazole ring) .
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reactivity in biphasic systems .
  • Stoichiometry : A 1.1:1 molar ratio of alkylating agent to thiol precursor prevents excess reagent degradation .
    Advanced monitoring (e.g., TLC or HPLC) ensures reaction completion .

Basic: What spectroscopic methods are used to characterize this compound?

Core techniques include:

  • NMR : ¹H/¹³C NMR confirms the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~430–450 for typical analogs) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or bioactivity?

Density Functional Theory (DFT) calculations predict:

  • Electrophilic sites : Reactivity of the oxadiazole sulfur or benzamide carbonyl .
  • Biological target interactions : Molecular docking with enzymes (e.g., kinases) identifies binding affinity using software like AutoDock .
  • Solubility parameters : COSMO-RS simulations estimate logP values to guide formulation .

Basic: What biological activities are associated with structurally similar compounds?

Analogous 1,3,4-oxadiazole derivatives exhibit:

  • Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase .
  • Anticancer potential : Apoptosis induction via caspase-3 activation .
  • Anti-inflammatory effects : COX-2 enzyme inhibition .
    Note: Specific data for this compound may require validation due to structural nuances (e.g., trifluoromethyl group) .

Advanced: How can researchers resolve contradictions in biological assay data for this compound?

Strategies include:

  • Dose-response validation : Replicate assays across multiple concentrations to rule out false positives .
  • Off-target screening : Use proteome-wide profiling (e.g., kinome scans) to identify unintended interactions .
  • Metabolic stability tests : Assess compound degradation in microsomal models to explain variable in vivo/in vitro results .

Basic: What are the stability considerations for storing this compound?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the oxadiazole ring .
  • Moisture control : Desiccants (e.g., silica gel) prevent hydrolysis of the sulfanyl or benzamide groups .
  • Temperature : Long-term storage at -20°C in anhydrous DMSO or acetonitrile .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic profile?

The -CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .
  • Metabolic resistance : Reduces cytochrome P450-mediated oxidation .
  • Electron-withdrawing effects : Stabilizes the oxadiazole ring against nucleophilic attack .

Basic: What are the key differences between this compound and its 1,3,4-thiadiazole analogs?

  • Electronic properties : Thiadiazoles have lower aromatic stability than oxadiazoles, altering reactivity .
  • Bioactivity : Thiadiazole analogs often show stronger antibacterial activity but lower solubility .
  • Synthetic complexity : Thiadiazoles require harsher conditions (e.g., P₂S₅ for ring closure) .

Advanced: What strategies can mitigate toxicity risks during preclinical studies?

  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks .
  • Metabolite identification : LC-MS/MS screens for reactive intermediates (e.g., epoxides) .
  • Structure-activity relationship (SAR) tuning : Replace the 2-oxopropyl group with less labile moieties (e.g., cyclopropyl) .

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